

(S)-2-Phenylpyrrolidine CAS number and molecular formula

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Compound of Interest

Compound Name: (S)-2-Phenylpyrrolidine

Cat. No.: B1301846

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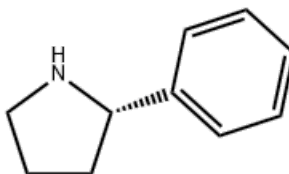
An In-Depth Technical Guide to (S)-2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Identifier	Value
Chemical Name	(S)-2-Phenylpyrrolidine
CAS Number	59347-91-0[1]
Molecular Formula	C ₁₀ H ₁₃ N[1]
Molecular Weight	147.22 g/mol

Structure



Physicochemical Properties

Property	Value	Reference
Appearance	Colorless oil	[1]
Purity	Typically >95.0% (GC)	
Boiling Point	241 °C	
Density	0.988 g/cm ³	
Storage Temperature	Room Temperature, recommended <15°C in a cool, dark place	
Handling	Air sensitive, store under inert gas	

Synthesis and Manufacturing

(S)-2-Phenylpyrrolidine, a chiral amine, is a valuable building block in asymmetric synthesis. Its preparation can be achieved through several methods, including chiral resolution of the racemic mixture and asymmetric synthesis.

Experimental Protocol: Synthesis via Deprotection of N-Boc-(S)-2-phenylpyrrolidine

A common laboratory-scale synthesis involves the deprotection of a Boc-protected precursor. [1]

Materials:

- tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate
- Trifluoroacetic acid (TFA)
- Dichloromethane (CH₂Cl₂)
- 100 mL round-bottom flask
- Magnetic stirrer

Procedure:

- To a 100 mL round-bottom flask, add tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate (70 mg, 0.3 mmol, 1.0 eq) and dichloromethane (5.0 mL).
- Add trifluoroacetic acid (0.5 mL) to the mixture at 25°C.
- Stir the resulting mixture for 3 hours at 25°C.
- Concentrate the reaction mixture under reduced pressure to yield **(S)-2-Phenylpyrrolidine** as a colorless oil (yield: 40 mg, 96.0%).[\[1\]](#)

Experimental Protocol: Chiral Resolution of rac-2-Phenylpyrrolidine

Enantiomerically enriched **(S)-2-phenylpyrrolidine** can also be obtained from the racemic mixture through chiral resolution using a chiral acid.

Materials:

- rac-2-Phenylpyrrolidine
- Dibenzoyl-D-tartaric acid
- Ethanol
- Ethyl acetate
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)

Procedure:

- Mix racemic 2-phenylpyrrolidine with dibenzoyl-D-tartaric acid.
- Dissolve the mixture in a solution of 35% ethanol in ethyl acetate.

- Heat the solution to boiling for 10 minutes and then allow it to cool slowly to room temperature to facilitate crystallization of the salt.
- Collect the resulting white crystals (the salt of the desired enantiomer).
- Vigorously stir the crystals in a 1:1 mixture of NaOH and DCM to neutralize the acid and liberate the free amine.
- Separate the organic layer and concentrate to obtain **(S)-2-phenylpyrrolidine**. Further recrystallization of the intermediate salt may be necessary to improve enantiomeric excess.

Biological Activity and Applications

(S)-2-Phenylpyrrolidine serves as a crucial intermediate in the synthesis of various biologically active compounds. Its inherent chirality makes it a key component for developing stereospecific pharmaceuticals.

Role in the Synthesis of BCL-2 and USP19 Inhibitors

(S)-2-Phenylpyrrolidine is utilized as a reactant in the synthesis of intermediates for B-cell lymphoma 2 (BCL-2) inhibitors and Ubiquitin Specific Peptidase 19 (USP19) inhibitors.^[1] The amine group of **(S)-2-phenylpyrrolidine** is coupled with other molecular fragments to construct these complex inhibitor molecules.^[1]

Interaction with Tropomyosin Receptor

Research has indicated that **(S)-2-phenylpyrrolidine** interacts with the tropomyosin receptor, a protein located on the surface of muscle cells.^[1] This interaction is suggested to prevent the binding of calcium ions to tropomyosin, which in turn inhibits muscle contraction.^[1]

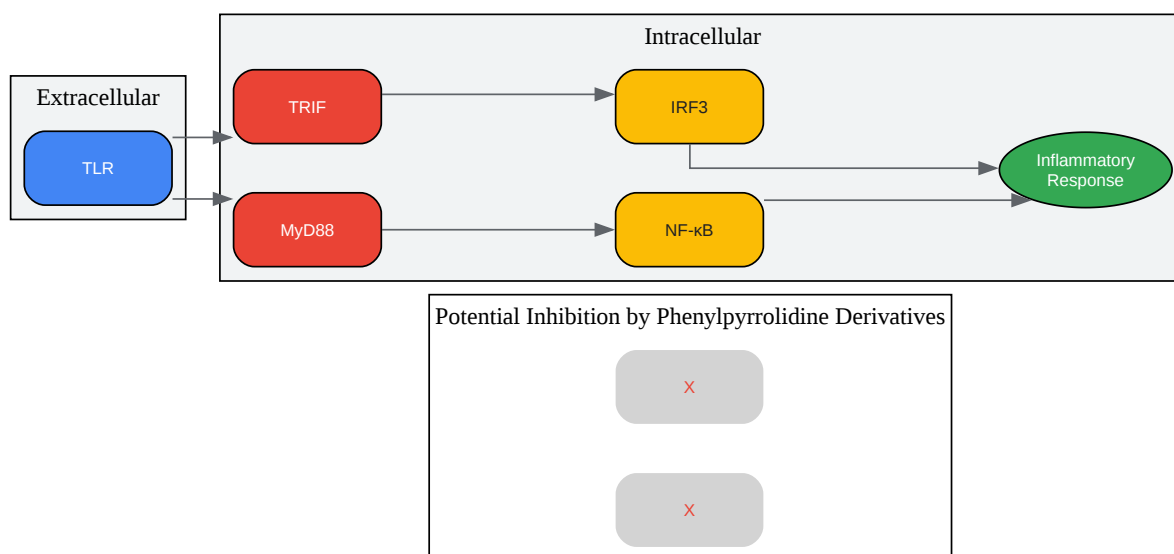
Potential in Neurodegenerative Diseases

Studies have suggested that **(S)-2-phenylpyrrolidine** may be effective in the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.^[1] Furthermore, it is proposed to have a protective role against aldehyde toxicity by potentially modulating the activity of the enzyme acetaldehyde dehydrogenase 2 (ALDH2).^[1]

Signaling Pathways of Phenylpyrrolidine Derivatives

While direct studies on the signaling pathways modulated by **(S)-2-phenylpyrrolidine** are limited, research on its derivatives provides valuable insights into its potential mechanisms of action. Phenylpyrrolidine-based compounds have been shown to modulate inflammatory signaling pathways.

For instance, derivatives of phenylpyrrolidine have been demonstrated to inhibit the activation of Toll-like receptor (TLR) signaling pathways. These derivatives can suppress the activation of key transcription factors such as nuclear factor-kappa B (NF- κ B) and interferon regulatory factor 3 (IRF3), which are crucial in the inflammatory response. The inhibitory action appears to occur downstream in the MyD88-dependent and TRIF-dependent pathways.



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Caption: Potential inhibition of TLR signaling by phenylpyrrolidine derivatives.

Safety and Handling

Hazard Statements:

- Harmful if swallowed.
- Causes serious eye irritation.
- Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid release to the environment.
- IF SWALLOWED: Get medical help. Rinse mouth.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

(S)-2-Phenylpyrrolidine is a cornerstone chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility as an intermediate for potent inhibitors and its potential therapeutic effects in neurodegenerative and muscular disorders highlight its importance in drug discovery and development. While direct research into its own mechanisms of action on signaling pathways is an area for future exploration, the activities of its derivatives suggest a promising potential for modulating key cellular processes. Proper handling and safety precautions are essential when working with this compound.

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References

- 1. chemicalbook.com [chemicalbook.com]
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